![molecular formula C18H18N4O3S2 B2585308 4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide CAS No. 899731-28-3](/img/structure/B2585308.png)
4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide
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Description
4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide, also known as EMD 1214063, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
- Anticancer Potential : Thiadiazole derivatives have attracted attention due to their potential as anticancer agents. This compound’s unique structure may contribute to inhibiting cancer cell growth or metastasis .
- Enzyme Inhibition : Researchers explore its ability to inhibit specific enzymes involved in disease pathways, such as kinases or proteases. These inhibitory properties could lead to novel drug candidates .
- Organic Semiconductors : Thiadiazole-based compounds are promising candidates for organic electronic devices. Their electron-accepting properties make them suitable for organic solar cells, organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs) .
- Photovoltaics : Investigations into its photovoltaic properties could reveal its potential as a component in solar cells, contributing to renewable energy technologies .
- Pesticides and Herbicides : Thiadiazole derivatives have been studied for their pesticidal and herbicidal properties. This compound’s structure might offer selective activity against specific pests or weeds .
- Chemical Sensors : Researchers explore its use in chemical sensors for detecting specific analytes. The compound’s interactions with target molecules could lead to sensitive and selective sensors .
- Ligand Design : The compound’s sulfur and nitrogen atoms can coordinate with metal ions, forming stable complexes. These complexes might find applications in catalysis or materials science .
- Quantum Chemical Studies : Computational simulations can elucidate its electronic structure, reactivity, and binding interactions. Such studies guide further experimental investigations .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Agricultural Applications
Analytical Chemistry and Sensors
Coordination Chemistry and Metal Complexes
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-16-17(26-21-20-16)18(23)19-13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPISFLWDFYSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide |
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